molecular formula C18H24ClNO7 B2600599 Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate CAS No. 1396768-41-4

Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate

Cat. No.: B2600599
CAS No.: 1396768-41-4
M. Wt: 401.84
InChI Key: ZVEFCFXMZKCIDG-UHFFFAOYSA-N
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Description

Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is a complex organic compound that features a piperidine ring substituted with a chlorobenzyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Chlorobenzyl Group: The piperidine ring is then substituted with a chlorobenzyl group through a nucleophilic substitution reaction.

    Esterification: The resulting compound undergoes esterification to form the acetate ester.

    Oxalate Formation: Finally, the compound is converted to its oxalate salt form through a reaction with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of piperidine derivatives on biological systems.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate involves its interaction with specific molecular targets. The piperidine ring and chlorobenzyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(benzyloxy)methyl)piperidin-1-yl)acetate
  • Methyl 2-(4-(methoxybenzyl)oxy)methyl)piperidin-1-yl)acetate

Uniqueness

Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.

Properties

IUPAC Name

methyl 2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3.C2H2O4/c1-20-16(19)10-18-8-6-14(7-9-18)12-21-11-13-2-4-15(17)5-3-13;3-1(4)2(5)6/h2-5,14H,6-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEFCFXMZKCIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)COCC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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